molecular formula C25H26N4O4 B251865 3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B251865
M. Wt: 446.5 g/mol
InChI Key: VCEDQFWSZSAWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide, also known as TEBB, is a benzotriazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cell proliferation and inflammation. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Future Directions

3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several potential applications in various fields. In the field of medicine, further studies are needed to determine the efficacy of this compound as an anti-cancer agent and its potential use in the treatment of other inflammatory diseases. In the field of agriculture, further studies are needed to determine the optimal concentration of this compound for plant growth promotion and its potential use in the development of stress-resistant crops. In the field of material science, further studies are needed to determine the potential applications of this compound as a photochromic material and its use in the development of smart windows and optical switches.

Synthesis Methods

3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide can be synthesized by the reaction of 2-phenyl-2H-benzotriazole-5-carboxylic acid with 3,4,5-triethoxyaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields this compound as a white crystalline powder with a purity of over 95%.

Scientific Research Applications

3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
In the field of agriculture, this compound has been studied for its potential use as a plant growth regulator. Studies have shown that this compound promotes the growth of plants and increases their resistance to environmental stressors such as drought and salinity.
In the field of material science, this compound has been studied for its potential use as a photochromic material. This compound exhibits photochromic behavior, which means that it changes color when exposed to light. This property makes this compound a potential candidate for the development of photochromic materials such as smart windows and optical switches.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C25H26N4O4/c1-4-31-22-14-17(15-23(32-5-2)24(22)33-6-3)25(30)26-18-12-13-20-21(16-18)28-29(27-20)19-10-8-7-9-11-19/h7-16H,4-6H2,1-3H3,(H,26,30)

InChI Key

VCEDQFWSZSAWBQ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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